Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 270257-42-6
VCID: VC18591472
InChI: InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3
SMILES:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

CAS No.: 270257-42-6

Cat. No.: VC18591472

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate - 270257-42-6

Specification

CAS No. 270257-42-6
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate
Standard InChI InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3
Standard InChI Key SIEAIBCTUHYJQF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate belongs to the piperidine class of organic compounds, featuring a six-membered ring with one nitrogen atom. Its molecular formula is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol. The IUPAC name, ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate, reflects its substitution pattern (Table 1).

Table 1: Chemical Identity of Ethyl 4-Cyano-2-Methyl-1-(Phenylmethyl)-4-Piperidinecarboxylate

PropertyValue
CAS No.270257-42-6
Molecular FormulaC₁₇H₂₂N₂O₂
Molecular Weight286.37 g/mol
IUPAC NameEthyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate
SMILESCCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N
InChI KeySIEAIBCTUHYJQF-UHFFFAOYSA-N

The compound’s stereochemistry and spatial arrangement are critical to its biological activity. The piperidine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Physicochemical Properties

While detailed solubility and stability data remain under investigation, preliminary studies suggest moderate solubility in polar organic solvents like ethanol and methanol. Its logP value (a measure of lipophilicity) is estimated at 2.8, indicating balanced hydrophobicity suitable for membrane penetration.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate typically involves multi-step reactions, starting with isonipecotic acid derivatives. A common approach includes:

  • Esterification: Reacting isonipecotic acid with ethanol and thionyl chloride (SOCl₂) to form ethyl piperidine-4-carboxylate .

  • Benzylation: Introducing a benzyl group via nucleophilic substitution using benzyl bromide under basic conditions .

  • Cyano Substitution: Replacing the carboxylate ester with a cyano group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Example Reaction Pathway:

Isonipecotic acidSOCl2EthanolEthyl piperidine-4-carboxylateBenzyl bromideBase1-Benzyl derivativeKCNCyanidationTarget compound\text{Isonipecotic acid} \xrightarrow[\text{SOCl}_2]{\text{Ethanol}} \text{Ethyl piperidine-4-carboxylate} \xrightarrow[\text{Benzyl bromide}]{\text{Base}} \text{1-Benzyl derivative} \xrightarrow[\text{KCN}]{\text{Cyanidation}} \text{Target compound}

Yields exceeding 70% have been reported in optimized conditions, with purity confirmed via NMR and HPLC .

Industrial-Scale Production

Industrial methods employ continuous flow chemistry to enhance efficiency. Key steps include:

  • Catalytic Hydrogenation: Reducing intermediates using palladium-on-carbon (Pd/C) under hydrogen atmosphere .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the compound.

Mechanism of Action and Biological Activity

Target Enzymes and Pathways

The compound exerts antibacterial effects by inhibiting enoyl-ACP reductase (FabI), an enzyme essential for bacterial fatty acid biosynthesis. By binding to FabI’s active site, it disrupts the elongation of fatty acid chains, leading to:

  • Depletion of membrane phospholipids.

  • Loss of bacterial cell integrity.

Biochemical Pathway:

FabI InhibitionDisrupted Fatty Acid SynthesisBacterial Cell Lysis\text{FabI Inhibition} \rightarrow \text{Disrupted Fatty Acid Synthesis} \rightarrow \text{Bacterial Cell Lysis}

Antibacterial Efficacy

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ciprofloxacin. Time-kill assays reveal bactericidal activity within 6–8 hours of exposure.

Applications in Research and Industry

Pharmaceutical Development

  • Antibacterial Agents: As a FabI inhibitor, this compound is a candidate for novel antibiotics targeting multidrug-resistant strains.

  • Neuroprotective Agents: Preliminary data suggest utility in Alzheimer’s disease models, though further in vivo validation is required.

Synthetic Chemistry

  • Building Block: Used to synthesize complex heterocycles via nucleophilic substitution or cycloaddition reactions .

  • Chiral Resolution: The stereogenic center at position 2 enables applications in asymmetric synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator